2,6-naphthyridin-1(2H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its bicyclic structure that includes a pyridine ring fused to a naphthalene ring. This compound exhibits significant biological activity, making it of interest in medicinal chemistry and drug development. It is classified as a nitrogen-containing aromatic heterocycle, specifically categorized under naphthyridines, which are known for their diverse pharmacological properties.
The primary sources of 2,6-naphthyridin-1(2H)-one include natural products and synthetic routes developed in laboratories. It is classified under the broader category of naphthyridines, which are further divided based on the position of nitrogen atoms in the ring system. The specific classification for 2,6-naphthyridin-1(2H)-one highlights its unique structural features and potential applications in various scientific fields.
The synthesis of 2,6-naphthyridin-1(2H)-one can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. For instance, using a combination of Lewis acids and heat can facilitate the formation of the naphthyridine structure from simpler precursors.
The molecular structure of 2,6-naphthyridin-1(2H)-one consists of a fused bicyclic system where a pyridine ring is integrated into a naphthalene framework. The molecular formula is , and it features a carbonyl group at position 1.
Key structural data include:
2,6-naphthyridin-1(2H)-one participates in various chemical reactions such as:
Reactions are often conducted under controlled conditions to minimize side products and maximize yield. For example, using solvents like ethanol or methanol can help solubilize reactants and facilitate better interaction.
The mechanism of action for compounds like 2,6-naphthyridin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of naphthyridines exhibit activity against various biological targets, including kinases and G-protein coupled receptors.
Relevant analytical techniques like high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during storage.
2,6-naphthyridin-1(2H)-one has found applications in various scientific fields:
2,6-Naphthyridin-1(2H)-one belongs to the naphthyridine family, a class of nitrogen-rich heterocyclic compounds featuring fused pyridine rings. Structurally characterized by its bicyclic framework, it incorporates two nitrogen atoms at positions 2 and 6 and a lactam functionality at the 1-position. This lactam group (-NH-C=O) imparts distinct electronic properties and hydrogen-bonding capabilities critical for molecular recognition in bioactive compounds [2] [3].
Naphthyridines exist as six constitutional isomers, distinguished solely by the relative positioning of their nitrogen atoms. The 2,6-naphthyridine isomer, including its 1(2H)-one derivative, contrasts with the more prevalent 1,5-, 1,6-, 1,7-, 1,8-, and 2,7-isomers. Each isomer exhibits unique physicochemical properties and chemical reactivity. For example, the 1,8-naphthyridine isomer forms the core of antibacterial quinolones like nalidixic acid, while 1,6-naphthyridinones are explored extensively as kinase inhibitors [2] [7]. The 2,6-naphthyridine core was first isolated in 1965, later than other isomers like the 1,5- and 1,8-variants [2].
Table 1: Naphthyridine Isomers and Key Features
Isomer Type | Discovery Year | Representative Bioactive Compound/Application | Structural Distinction |
---|---|---|---|
1,5-Naphthyridine | 1927 | - | Nitrogen at 1,5 positions |
1,6-Naphthyridine | 1958 | MET kinase inhibitors (e.g., Cabozantinib derivatives) | Nitrogen at 1,6 positions; common C3-C4 unsaturation |
1,7-Naphthyridine | 1958 | Antibacterial agents | Nitrogen at 1,7 positions |
1,8-Naphthyridine | 1927 | Nalidixic acid, Enoxacin | Nitrogen at 1,8 positions; carboxylic acid bioisostere |
2,6-Naphthyridine | 1965 | Synthetic intermediates; emerging kinase scaffolds | Nitrogen at 2,6 positions; lactam at N1 |
2,7-Naphthyridine | 1958 | Natural alkaloids; kinase inhibitors | Nitrogen at 2,7 positions |
Research into 2,6-naphthyridines began significantly later than other isomers. The unsubstituted 2,6-naphthyridine scaffold was first synthesized in 1965, marking its formal entry into heterocyclic chemistry. Initial work focused on establishing reliable synthetic routes, such as the Skraup reaction or cyclization of pyridine precursors. The lactam derivative, 2,6-naphthyridin-1(2H)-one, gained attention due to its synthetic versatility as an intermediate for further functionalization [2] [4].
The late 20th and early 21st centuries saw incremental advances in the synthetic methodology for 2,6-naphthyridinones, often leveraging strategies developed for isomeric naphthyridines. Key developments included:
Unlike the 1,6- or 1,8-isomers, the 2,6-naphthyridin-1(2H)-one scaffold was not immediately explored for major therapeutic applications. However, its commercial availability (e.g., CAS# 80935-77-9) by suppliers like Sigma-Aldrich/Ambeed since the early 2000s facilitated wider investigation into its bioactive potential, particularly as a kinase inhibitor scaffold [4].
Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple biological targets. The 2,6-naphthyridin-1(2H)-one core exemplifies this concept due to its:
Table 2: Key Positions for Functionalization of 2,6-Naphthyridin-1(2H)-one and Biological Impact
Position | Reactivity | Common Modifications | Potential Biological Role |
---|---|---|---|
N2 | Alkylation, Acylation | Methyl, Benzyl, Arylalkyl | Solubility modulation; receptor occupancy |
C3/C4 | Electrophilic substitution | Halogen, Aryl, Alkyl | Hydrophobicity; π-stacking interactions |
C5 | Nucleophilic displacement | Amines, Alkoxies, Thioethers | H-bond acceptors; kinase hinge binding |
C7/C8 | Cross-coupling | Aryl, Heteroaryl | Target specificity; potency enhancement |
O (C1=O) | Electrophilic activation | O-Alkylation, Triflation | Prodrug design; alternative H-bond patterns |
The scaffold’s "privileged" status is further evidenced by its role in scaffold hopping – replacing core structures of known bioactive molecules while retaining potency. For example, replacing 2,7-naphthyridinone with 1,6-naphthyridinone in MET inhibitors maintained key interactions with Asp1222 and Met1160 residues [6]. This strategy remains underexplored for 2,6-naphthyridinones but holds significant promise.
Future prospects include leveraging computational chemistry to predict binding modes and optimizing pharmacokinetic profiles by modulating substituents at N2, C5, or C7. Its potential as a novel kinase hinge-binder warrants focused medicinal chemistry programs [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7